2,3-Naphtho-15-crown-5
Overview
Description
2,3-Naphtho-15-crown-5 (N15C5) is a crown ether with a unique molecular structure that incorporates a naphthalene moiety into the macrocyclic framework. This structural feature allows for specific interactions and complexation with various metal ions, which can lead to the formation of novel supramolecular assemblies. The presence of the naphthalene group also influences the photophysical properties of the compound, making it of interest for potential applications in molecular sensing and photonics .
Synthesis Analysis
The synthesis of N15C5-based complexes has been reported in several studies. For instance, complexes with sodium and potassium ions have been synthesized and characterized by elemental analysis, FT-IR spectra, and single-crystal X-ray diffraction . The synthesis involves the reaction of N15C5 with metal salts, leading to the formation of complexes with diverse structural features, such as one-dimensional chains and two-dimensional networks, depending on the metal ion and the specific crown ether used .
Molecular Structure Analysis
The molecular structure of N15C5 complexes has been extensively studied using X-ray crystallography. The analyses reveal that the complexes can exhibit different structural motifs, such as zigzag chains and two-dimensional networks, which are stabilized by intermolecular interactions like π-π stacking and metal-oxygen coordination . The naphthylene groups of the crown ethers play a crucial role in these interactions, contributing to the overall stability and geometry of the complexes .
Chemical Reactions Analysis
N15C5 and its derivatives participate in various chemical reactions to form complexes with metal ions. The crown ether acts as a ligand, coordinating with metals through its oxygen atoms. The resulting complexes can exhibit interesting reactivity patterns, such as the formation of sandwich-type cations or infinite chains, which are often mediated by additional weak interactions like hydrogen bonds and π interactions . These reactions are not only important for the synthesis of new materials but also for understanding the fundamental principles of supramolecular chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of N15C5 and its complexes are influenced by the nature of the crown ether and the metal ion involved. For example, the complexation with heavy-metal ions can lead to significant changes in the photophysical properties, such as the quenching of fluorescence and enhancement of phosphorescence, which are attributed to the binding interactions and heavy-atom effects . Additionally, the crystal structures of these complexes provide insights into their potential as molecular photonic devices and chemical sensors .
Scientific Research Applications
Supramolecular Assembly and π-π Interactions :
- N15C5 has been used in the synthesis of novel complexes with unique structural arrangements. Studies have shown that N15C5 can assemble into zigzag chains and two-dimensional networks through strong intermolecular π-π stacking interactions (Dou et al., 2004).
Hydrogen Bonding in Co-Crystals :
- N15C5 demonstrates various modes of mutual arrangement and diverse weak interactions in co-crystals. These interactions contribute significantly to the final architecture of the co-crystals, showcasing N15C5's versatility in molecular design (Ganin et al., 2011).
Crystal Structure and Spectral Analysis :
- The crystal structure and spectral properties of N15C5-based complexes reveal intricate details about the molecular interactions and arrangement. These studies provide insights into the electronic and spatial configurations of N15C5 complexes (Gao et al., 2005).
Cationic Recognition Properties :
- N15C5 has been explored for its cationic recognition properties, which are critical for applications in sensing and molecular recognition. These properties are analyzed using techniques like fluorescence spectroscopy (Yapar & Erk, 2001).
Chemical Sensing and Photonic Applications :
- N15C5-based compounds have been studied for their potential as chemical sensors and molecular photonic devices. This is due to their unique properties like enhanced phosphorescence upon complexation with heavy-metal ions (Li et al., 2010).
Supramolecular Architecture and Coordination Features :
- N15C5 contributes to novel coordination features and supramolecular architectures in complexes. This is seen in the way N15C5 molecules bridge with metal ions to form complex cations and anions, resulting in unique structural formations (Gao et al., 2005).
Thermodynamics of Complexation :
- The thermodynamics of N15C5 complexation with alkaline earth ions has been a subject of study, providing insights into the stability and energy aspects of these interactions (Song et al., 2005).
DNA Vector Potential :
- N15C5 has been incorporated into liposomes to investigate its potential as a DNA vector. The size of the crown ether and the lipophilic moiety influences the stability and properties of these liposomes (Angelini et al., 2013).
Future Directions
properties
IUPAC Name |
2,5,8,11,14-pentaoxatricyclo[13.8.0.017,22]tricosa-1(23),15,17,19,21-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-2-4-16-14-18-17(13-15(16)3-1)22-11-9-20-7-5-19-6-8-21-10-12-23-18/h1-4,13-14H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDDXDRCOLVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC3=CC=CC=C3C=C2OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375051 | |
Record name | 2,3-Naphtho-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Naphtho-15-crown-5 | |
CAS RN |
17454-47-6 | |
Record name | 2,3-Naphtho-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Naphtho-15-crown-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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